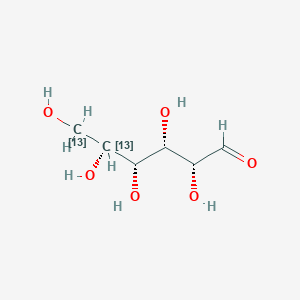

D-glucose-5,6-13C2

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.14 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(5,6-13C2)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1 |

InChI Key |

GZCGUPFRVQAUEE-TWXOKBJSSA-N |

Isomeric SMILES |

[13CH2]([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Strategic Selection of [1,2-13C2] vs. [5,6-13C2] Glucose Tracers

Executive Summary: The "Bond Integrity" Principle

In metabolic flux analysis (MFA), the choice between [1,2-13C2]glucose and [5,6-13C2]glucose is not merely a matter of preference; it is a strategic decision based on the specific metabolic pathways you intend to interrogate.

The fundamental difference lies in bond integrity during the Pentose Phosphate Pathway (PPP):

-

[1,2-13C2]Glucose acts as a PPP Sensor .[1] The C1-C2 bond is broken during the oxidative decarboxylation step of the PPP, creating a distinct mass shift (M+1) in downstream metabolites.

-

[5,6-13C2]Glucose acts as a Metabolic Anchor . The C5-C6 bond remains intact through both early glycolysis and the oxidative PPP, making it an ideal tracer for total glycolytic flux and TCA cycle anaplerosis without the confounding "loss" of label associated with oxidative decarboxylation.

This guide details the mechanistic divergence, experimental protocols, and data interpretation frameworks for these two critical tracers.

Mechanistic Divergence: Atom Mapping

To interpret Mass Isotopomer Distributions (MIDs), one must visualize the fate of carbon atoms. The following diagram illustrates the divergent paths of the labeled carbons.

Pathway Visualization (Graphviz)

Figure 1: Atom mapping showing the divergence of [1,2] vs [5,6] labeled glucose.[2] Note that [1,2] leads to M+1 species via PPP, whereas [5,6] retains the M+2 doublet.[3]

Application Logic: When to Use Which?

[1,2-13C2]Glucose: The PPP Quantifier

This is the "Gold Standard" for cancer metabolism and immunology studies where NADPH production is a key variable.

-

The Logic: Glycolysis preserves the C1-C2 bond, resulting in M+2 lactate . The oxidative PPP cleaves the C1-C2 bond (releasing C1 as CO2), resulting in M+1 lactate (via recycling of the remaining carbons).[4]

-

Key Metric: The ratio of M+1/M+2 in lactate or alanine.

-

Use Case:

-

Quantifying the "Warburg Effect" vs. oxidative stress response.

-

Assessing NADPH production rates for lipid synthesis or ROS detoxification.

-

Reference: This tracer provides the most precise estimates for glycolysis and PPP fluxes compared to [1-13C]glucose (Antoniewicz et al., 2011; Metallo et al., 2009).

-

[5,6-13C2]Glucose: The Systemic Control

This tracer is preferred when the focus is on downstream TCA cycle activity, anaplerosis, or when PPP activity acts as a confounding variable.

-

The Logic: The C5-C6 bond is located at the "tail" of the glucose molecule. It is rarely broken during early glucose metabolism. Whether glucose passes through glycolysis or the PPP, the C5-C6 pair largely remains together, generating M+2 pyruvate .

-

Key Metric: Total enrichment of M+2 TCA intermediates (Citrate, Malate) without the "dilution" caused by PPP decarboxylation.

-

Use Case:

-

Measuring total glucose oxidation (TCA cycle flux).

-

Distinguishing glucose-derived carbon from glutamine-derived carbon in the TCA cycle.

-

In vivo whole-body turnover studies where "recycling" of label needs to be minimized.

-

Comparative Summary Table

| Feature | [1,2-13C2]Glucose | [5,6-13C2]Glucose |

| Primary Application | PPP vs. Glycolysis Split | Total Glycolytic/TCA Flux |

| Fate in Glycolysis | Generates M+2 Pyruvate/Lactate | Generates M+2 Pyruvate/Lactate |

| Fate in Oxidative PPP | C1 is lost (CO2) .[4] Recycles as M+1 . | C1 is lost . C5,6 remain. Recycles as M+2 . |

| Key Readout | Ratio of M+1 (PPP) to M+2 (Glycolysis) | Total M+2 enrichment (Clean TCA entry) |

| Precision | High for PPP flux quantification | High for TCA/Anaplerosis |

| Cost | Generally Moderate | Generally Higher (Synthesis complexity) |

Experimental Protocol: LC-MS/MS Flux Workflow

This protocol is designed for adherent cancer cell lines (e.g., A549, HeLa) but is adaptable for suspension cells.

Reagents & Preparation

-

Tracer Media: DMEM/RPMI (glucose-free) supplemented with 10 mM [1,2-13C2]glucose OR [5,6-13C2]glucose. Dialyzed FBS (10%) must be used to remove unlabeled endogenous glucose.

-

Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).

Step-by-Step Methodology

-

Steady-State Labeling:

-

Seed cells in 6-well plates.

-

Wash 2x with PBS.

-

Add Tracer Media .

-

Incubate for 24 hours (to reach isotopic steady state for TCA intermediates) or 1-4 hours (for dynamic glycolytic flux).

-

-

Metabolite Extraction (Critical Step):

-

Rapidly aspirate media.

-

IMMEDIATELY add 1 mL of -80°C Quenching Solution (80% MeOH). Note: Speed is vital to stop enzymatic turnover.

-

Scrape cells on dry ice. Transfer to Eppendorf tubes.

-

Vortex vigorously (30 sec) and centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer supernatant to new tubes. Dry under nitrogen gas or SpeedVac.

-

-

LC-MS/MS Acquisition:

-

Reconstitute in 50 µL HPLC-grade water.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) – e.g., Waters BEH Amide.

-

Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.

-

MS Mode: Negative Ion Mode (MRM or High-Res Full Scan).

-

-

Data Processing:

-

Correct for natural abundance (using software like IsoCor or Polu).

-

Calculate Mass Isotopomer Distribution (MID).[4]

-

Data Interpretation: Decoding the Signals

The following tables demonstrate the expected theoretical results for a cell line with active Glycolysis and PPP.

Tracer: [1,2-13C2]Glucose

Use this to calculate PPP Flux.[1][2][3][5]

| Metabolite | Isotopomer | Origin Pathway | Interpretation |

| Pyruvate | M+0 | Unlabeled | Endogenous / Pre-existing |

| M+1 | PPP | Diagnostic Signal: Derived from recycled Ru5P (C1 lost). | |

| M+2 | Glycolysis | Direct conversion (C1-C2 bond intact). | |

| Lactate | M+1 / M+2 Ratio | -- | High Ratio = High PPP Flux (e.g., Antioxidant defense). |

Tracer: [5,6-13C2]Glucose

Use this to confirm total flux or as a control.

| Metabolite | Isotopomer | Origin Pathway | Interpretation |

| Pyruvate | M+0 | Unlabeled | Endogenous |

| M+1 | Scrambling | Rare/Complex recycling (usually negligible). | |

| M+2 | Glycolysis + PPP | Dominant Signal: C5-C6 bond stays intact in both pathways. | |

| Citrate | M+2 | TCA Entry | Direct entry of Acetyl-CoA (from M+2 Pyruvate). |

References

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]

-

Antoniewicz, M. R., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PLOS ONE. [Link]

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. [Link]

-

Brekke, E. M., et al. (2012). Assessing the Pentose Phosphate Pathway Using [2,3-13C2]Glucose.[6] (Comparison context). Biochemistry. [Link]

Sources

- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-glucose-5,6-13C2: Synthesis, Isotopic Enrichment Analysis, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Positional Isotope Labeling in Glucose Metabolism

Stable isotope-labeled glucose, particularly with Carbon-13 (¹³C), serves as a powerful and indispensable tool in the precise elucidation of metabolic pathways. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of in vitro and in vivo studies. The strategic placement of ¹³C atoms at specific positions within the glucose molecule allows researchers to trace the metabolic fate of these carbon atoms as they traverse complex biochemical networks. This positional information is critical for understanding the flux through different pathways, identifying novel metabolic routes, and assessing the impact of disease or therapeutic interventions on cellular metabolism.

This guide focuses on D-glucose-5,6-¹³C₂, a glucose isotopologue with ¹³C labels at the C5 and C6 positions. The metabolic fate of the C5 and C6 carbons of glucose is of particular interest as they are involved in key metabolic branch points, including the pentose phosphate pathway (PPP) and the formation of acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle. Tracing these specific carbons provides a deeper understanding of cellular bioenergetics, redox homeostasis, and biosynthetic processes.

D-glucose-5,6-¹³C₂: Chemical Identity and Availability

A critical first step in utilizing any chemical compound is its unambiguous identification through a Chemical Abstracts Service (CAS) number. However, a specific CAS number for D-glucose-5,6-¹³C₂ is not readily found in major chemical supplier catalogs. This suggests that this particular isotopologue may be a less common variant and might require custom synthesis. For comparison, other C2-labeled glucose isotopologues have dedicated CAS numbers:

| Isotopologue | CAS Number |

| D-Glucose-1,6-¹³C₂ | 287100-67-8[1][2] |

| D-Glucose-1,2-¹³C₂ | 138079-87-5[3] |

| D-Glucose-2,5-¹³C₂ | 86595-19-9[] |

| D-Glucose-¹³C₆ | 110187-42-3[5][6] |

Researchers requiring D-glucose-5,6-¹³C₂ should therefore consider a custom synthesis request from specialized stable isotope labeling companies. When initiating a custom synthesis, it is imperative to specify the required isotopic enrichment (e.g., >99 atom % ¹³C) and chemical purity.

Synthetic Strategies for D-glucose-5,6-¹³C₂

A potential retrosynthetic approach is outlined below:

Caption: Retrosynthetic analysis for a potential synthesis of this compound.

A key step in this proposed synthesis is the Kiliani-Fischer synthesis , which extends the carbon chain of an aldose by one carbon. Starting with a commercially available D-Arabinose labeled at the C5 position with ¹³C, a reaction with potassium cyanide (K¹³CN) would introduce a new ¹³C-labeled carbon at the C1 position of the resulting cyanohydrin. Subsequent hydrolysis and reduction would yield a mixture of D-glucose-5,6-¹³C₂ and D-mannose-5,6-¹³C₂. These epimers would then need to be separated, typically by chromatographic methods.

An alternative approach could involve enzymatic synthesis, which can offer high stereoselectivity. However, this would require specific enzymes capable of acting on labeled substrates, which may not be readily available.

Determination of ¹³C Isotope Enrichment: A Technical Workflow

Confirming the position and extent of ¹³C labeling is a critical quality control step and essential for the interpretation of data from metabolic tracer studies. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Workflow for Isotopic Enrichment Analysis

Sources

An In-Depth Technical Guide: Tracking Glycolysis vs. Pentose Phosphate Pathway with ¹³C Glucose

For researchers, scientists, and drug development professionals, understanding the intricate balance of cellular metabolism is paramount. Central to this is the ability to distinguish and quantify the flux through glycolysis and the pentose phosphate pathway (PPP). These interconnected pathways govern cellular energy production, biosynthesis, and redox balance. This guide provides a comprehensive, in-depth exploration of utilizing ¹³C-labeled glucose to trace and differentiate these critical metabolic routes.

Section 1: The Principle of ¹³C Isotope Tracing in Metabolic Flux Analysis

At its core, ¹³C metabolic flux analysis (¹³C-MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions.[1][2] By supplying cells with a substrate, such as glucose, enriched with the stable isotope ¹³C, we can trace the journey of these labeled carbon atoms through various metabolic pathways.[2] The distinct enzymatic reactions within glycolysis and the PPP result in unique ¹³C labeling patterns in downstream metabolites.[3] By measuring these patterns, typically with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can infer the relative and even absolute fluxes through these pathways.[2][4]

The choice of the ¹³C-labeled glucose "tracer" is a critical experimental design parameter, as it directly influences the ability to resolve metabolic fluxes.[3] Different isotopomers of glucose, where the ¹³C is positioned on specific carbons, provide distinct insights into pathway activity.

Why This Matters in Drug Development

Many diseases, notably cancer, exhibit significant metabolic reprogramming.[2] For instance, cancer cells often upregulate both glycolysis (the Warburg effect) and the PPP to support rapid proliferation and combat oxidative stress.[5] The ability to precisely measure flux through these pathways can therefore be instrumental in identifying novel therapeutic targets and evaluating the efficacy of metabolic modulators.

Section 2: Choosing Your Weapon: A Guide to ¹³C-Glucose Tracers

The selection of the ¹³C-glucose tracer is pivotal for a successful metabolic flux experiment. Below, we detail the most common tracers for dissecting glycolysis and the PPP and the rationale behind their use.

| ¹³C-Glucose Tracer | Primary Application | Rationale |

| [1,2-¹³C₂]glucose | Distinguishing Glycolysis vs. PPP | Glycolysis of [1,2-¹³C₂]glucose produces lactate with two ¹³C atoms (M+2 lactate). The oxidative PPP decarboxylates the C1 position, leading to singly labeled lactate (M+1 lactate). The ratio of M+1 to M+2 lactate provides a measure of PPP activity relative to glycolysis.[5][6] |

| [U-¹³C₆]glucose | General Metabolic Profiling | All carbons are labeled, allowing for the comprehensive tracing of glucose-derived carbons throughout central carbon metabolism, including glycolysis, the PPP, and the TCA cycle.[7][8] This is particularly useful for identifying all downstream metabolites of glucose. |

| [2,3-¹³C₂]glucose | Specific PPP Assessment | This novel tracer offers a more direct measurement of PPP activity. Glycolysis of [2,3-¹³C₂]glucose results in [1,2-¹³C₂]lactate, while the PPP exclusively produces [2,3-¹³C₂]lactate.[9] This method avoids the need for natural abundance correction that can complicate the analysis of singly labeled lactate from [1,2-¹³C₂]glucose.[9] |

Section 3: Visualizing the Metabolic Maze: Pathway Diagrams

To truly grasp how ¹³C tracers navigate glycolysis and the PPP, it's essential to visualize the carbon transitions. The following diagrams, generated using Graphviz, illustrate the fate of labeled carbons from [1,2-¹³C₂]glucose.

Caption: Fate of [1,2-¹³C]Glucose in Glycolysis and the PPP.

Section 4: Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for a typical ¹³C-glucose labeling experiment in cultured cells.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare glucose-free DMEM supplemented with dialyzed fetal bovine serum (to minimize unlabeled glucose) and the desired ¹³C-glucose tracer at a physiological concentration (e.g., 10 mM).

-

Isotopic Steady State: To accurately measure metabolic fluxes, it's crucial to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant over time. For many mammalian cell lines, this is typically achieved within 6-24 hours of incubation with the labeled media.

-

Experimental Incubation: Replace the standard culture medium with the pre-warmed ¹³C-glucose-containing medium and incubate for the predetermined time to reach isotopic steady state.

Metabolite Extraction

-

Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt enzymatic activity.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

-

Phase Separation: For a comprehensive analysis of both polar and non-polar metabolites, a chloroform-methanol-water extraction can be performed. After vortexing and centrifugation, the polar metabolites (including intermediates of glycolysis and the PPP) will be in the aqueous phase.

-

Sample Preparation for Analysis: Evaporate the aqueous phase to dryness under a stream of nitrogen or using a vacuum concentrator. The dried metabolites are now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent (for LC-MS or NMR).

Analytical Techniques: MS and NMR

The two primary analytical platforms for measuring ¹³C enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): GC-MS and LC-MS are widely used to measure the mass isotopomer distribution (MID) of metabolites.[10] This refers to the relative abundance of a metabolite with different numbers of ¹³C atoms (e.g., M+0, M+1, M+2, etc.). MS offers high sensitivity and is well-suited for analyzing a large number of metabolites.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide positional information about the ¹³C labels within a molecule, which can be highly informative for resolving complex metabolic pathways.[11][12][13] While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.[14]

Caption: General workflow for a ¹³C metabolic flux experiment.

Section 5: Data Analysis and Interpretation

-

Data Correction: The measured isotopomer distributions must be corrected for the natural abundance of ¹³C and other isotopes.

-

Fractional Contribution Calculation: The fractional contribution of glucose to a particular metabolite can be calculated from the corrected isotopomer distribution. This provides a measure of how much of a metabolite's carbon backbone is derived from glucose.

-

Metabolic Flux Modeling: To obtain quantitative flux values, the corrected isotopomer data is fitted to a metabolic network model. This is typically done using specialized software packages that employ mathematical algorithms to estimate the flux through each reaction in the network that best explains the observed labeling patterns.

Interpreting the Data: A Case Study with [1,2-¹³C₂]glucose

Imagine an experiment where cancer cells are treated with a novel drug candidate. By analyzing the isotopomer distribution of lactate, we observe the following:

| Treatment | M+1 Lactate Abundance | M+2 Lactate Abundance | M+1/M+2 Ratio | Interpretation |

| Vehicle Control | 10% | 90% | 0.11 | Baseline PPP activity relative to glycolysis. |

| Drug Treatment | 25% | 75% | 0.33 | The drug significantly increases the M+1/M+2 ratio, suggesting an upregulation of the pentose phosphate pathway. |

This finding could indicate that the drug induces oxidative stress, forcing the cells to increase NADPH production via the PPP to maintain redox balance. This is a testable hypothesis that can guide further investigation into the drug's mechanism of action.

Section 6: Conclusion and Future Directions

The use of ¹³C-glucose tracers is an indispensable tool for dissecting the complexities of cellular metabolism.[2] As analytical technologies continue to improve in sensitivity and resolution, so too will our ability to gain deeper insights into the metabolic underpinnings of health and disease. The integration of ¹³C-MFA with other 'omics' technologies, such as transcriptomics and proteomics, promises a more holistic understanding of cellular physiology and will undoubtedly accelerate the discovery of next-generation therapeutics.

References

-

Rahim, A., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. Retrieved from [Link]

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

-

Lee, W. N. P., et al. (2018). Assessing the pentose phosphate pathway using [2, 3‐ 13 C 2 ]glucose. ResearchGate. Retrieved from [Link]

-

Fan, T. W. M., et al. (2011). Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through.... ResearchGate. Retrieved from [Link]

-

Lee, W. N. P., et al. (2018). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. PMC - NIH. Retrieved from [Link]

-

Computational Systems Biology. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. Retrieved from [Link]

-

Wegner, A., et al. (2023). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis. bioRxiv. Retrieved from [Link]

-

Lane, A. N., et al. (2011). In vivo NMR for 13C metabolic flux analysis. ResearchGate. Retrieved from [Link]

-

Wishart, D. S., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. Retrieved from [Link]

-

Vander Heiden, M. G., et al. (2020). Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. DSpace@MIT. Retrieved from [Link]

-

Rabinowitz, J. D., & Zamboni, N. (2012). Metabolomics and isotope tracing. PMC - NIH. Retrieved from [Link]

-

Li, B., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC - PubMed Central. Retrieved from [Link]

-

Fan, T. W. M., et al. (2011). 13C labeling patterns in products of glycolysis, PPP and mitochondrial.... ResearchGate. Retrieved from [Link]

-

Ismail, N. I., et al. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Semantic Scholar. Retrieved from [Link]

-

Fan, T. W. M., & Lane, A. N. (2016). Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13 C and 1 H Signals. Retrieved from [Link]

-

Edison, A. S., et al. (2013). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. Retrieved from [Link]

-

Clendinen, C. S., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. Retrieved from [Link]

-

Lee, Y. J., et al. (2024). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Retrieved from [Link]

-

Brekke, E., et al. (2015). Simplified presentation of 13C-labeling patterns of metabolites from.... ResearchGate. Retrieved from [Link]

-

13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

-

Liu, X., et al. (2021). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC - PubMed Central. Retrieved from [Link]

-

Gebril, H. M., et al. (2018). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. PMC. Retrieved from [Link]

-

Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. Retrieved from [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Vanderbilt University. Retrieved from [Link]

-

Hui, S., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PMC. Retrieved from [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2013). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. Retrieved from [Link]

-

DeBerardinis, R. J., et al. (2017). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. Retrieved from [Link]

-

P-A. D. (2005). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. PubMed. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]

-

Hui, S., et al. (2017). Experimental design, plasma glucose labeling and ¹³C pathway.... ResearchGate. Retrieved from [Link]

-

Khan, M. A., et al. (2020). How to analyze 13C metabolic flux?. ResearchGate. Retrieved from [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC - PubMed Central. Retrieved from [Link]

-

Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube. Retrieved from [Link]

-

Antoniewicz, M. R. (2015). High-resolution 13C metabolic flux analysis. Springer Nature Experiments. Retrieved from [Link]

Sources

- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

A Senior Application Scientist's Guide to Doubly Labeled ¹³C Glucose in Metabolomics

Unlocking Cellular Dynamics: A Technical Guide to the Core Advantages of Doubly Labeled ¹³C Glucose in Metabolomics

Introduction: Beyond Static Snapshots to Dynamic Flux

In the landscape of cellular biology and drug development, a fundamental challenge lies in moving beyond static measurements of metabolite concentrations. While traditional metabolomics provides a valuable snapshot of the metabolic state, it often fails to capture the dynamic activity of metabolic pathways—the very essence of cellular function and response.[1][2] Metabolic Flux Analysis (MFA) using stable isotope tracers has emerged as the gold standard for quantifying the rates (fluxes) of intracellular reactions, providing a functional readout of the metabolome.[3][4][5]

The Core Principle: Why Two Labels Are Better Than One

The foundational advantage of a doubly labeled tracer, such as [1,2-¹³C₂]glucose, lies in its ability to track the fate of an intact carbon-carbon bond.[6][7] As this molecule traverses the metabolic network, enzymatic reactions will either preserve or break this specific ¹³C-¹³C bond. By analyzing the resulting mass shifts in downstream metabolites, we can deduce the specific routes taken—information that is often obscured when using singly or uniformly labeled tracers. This principle provides two major benefits: the power to resolve convergent metabolic pathways and a significant enhancement in the precision of flux estimations.

Advantage 1: Unambiguous Resolution of Convergent and Parallel Pathways

A common challenge in MFA is distinguishing the contributions of multiple pathways that converge to produce the same metabolite. The classic example is the production of pyruvate from glucose via Glycolysis and the Pentose Phosphate Pathway (PPP).

-

Glycolysis: This pathway cleaves the six-carbon glucose into two three-carbon glyceraldehyde-3-phosphate (G3P) molecules, which are subsequently converted to pyruvate. Crucially, this involves the cleavage of the bond between carbons 3 and 4.

-

Pentose Phosphate Pathway (Oxidative Branch): This pathway begins with the decarboxylation of glucose-6-phosphate at the C1 position to produce a five-carbon sugar, ribulose-5-phosphate.

Using a singly labeled tracer like [1-¹³C]glucose can be informative, as the label is lost as ¹³CO₂ if it enters the oxidative PPP. However, if the label is retained, it doesn't definitively exclude contributions from the non-oxidative PPP or other recycling loops.

This is where [1,2-¹³C₂]glucose provides a definitive advantage.[6][7]

-

If glucose is metabolized via Glycolysis: The intact ¹³C-¹³C bond between C1 and C2 is preserved in one of the resulting three-carbon pyruvate molecules. This will be detected by mass spectrometry as an M+2 isotopologue of pyruvate (pyruvate with a mass increase of 2 Daltons).

-

If glucose enters the oxidative PPP: The C1 carbon is cleaved off as ¹³CO₂. The remaining five-carbon sugar contains only the ¹³C label at the original C2 position. Subsequent metabolism back to pyruvate will result in, at most, an M+1 labeled pyruvate.

The detection of a significant M+2 pyruvate pool is, therefore, a direct and unambiguous indicator of glycolytic flux, allowing for precise quantification of the relative contributions of Glycolysis and the PPP.[6][8]

Caption: Fate of [1,2-¹³C₂]glucose in Glycolysis vs. PPP.

Advantage 2: Enhanced Precision and Redundancy in Flux Estimation

Metabolic flux analysis relies on computationally fitting a metabolic model to experimentally measured labeling patterns.[9] The accuracy and confidence of the estimated fluxes are directly related to the number of independent measurement constraints provided.[3]

Each isotopologue measurement serves as a constraint on the model. Doubly labeled tracers generate more complex and informative labeling patterns in downstream metabolites compared to singly labeled tracers. For instance, a metabolite derived from the condensation of two precursor molecules will have a unique isotopologue distribution depending on whether the ¹³C-¹³C bond in the original glucose tracer was preserved. This increased number of measurable isotopologues provides a wealth of redundant data points for the flux model.[3] This redundancy:

-

Reduces Uncertainty: It narrows the confidence intervals of the calculated flux values.

-

Improves Accuracy: It provides a more robust solution, making the model less susceptible to experimental noise in any single measurement.

-

Enables Resolution of Bidirectional Fluxes: It can help resolve the net direction of reversible reactions, which is often difficult with less informative tracers.

Studies have quantitatively demonstrated that tracers like [1,2-¹³C₂]glucose provide the most precise flux estimates for central carbon metabolism, outperforming more commonly used tracers like [1-¹³C]glucose.[6][7]

| Tracer Type | Primary Advantage | Key Application(s) | Typical Information Yield |

| [1-¹³C]Glucose | Simple, cost-effective | Estimating oxidative PPP flux | Low-to-Moderate |

| [U-¹³C₆]Glucose | Measures fractional contribution | Determining overall glucose contribution to a metabolite pool | Moderate |

| [1,2-¹³C₂]Glucose | Preserves C1-C2 bond information | High-precision flux analysis of Glycolysis vs. PPP | High |

| [5,6-¹³C₂]Glucose | Tracks the "bottom half" of glucose | Probing TCA cycle entry and anaplerosis | High |

Practical Application: A Validated Workflow for Doubly Labeled ¹³C Glucose Tracing

Translating the theoretical advantages of doubly labeled glucose into robust experimental data requires a meticulously planned and executed workflow. The following protocol represents a self-validating system designed for reproducibility and accuracy.

Experimental Workflow Overview

Caption: Standard workflow for a ¹³C metabolic flux analysis experiment.

Step-by-Step Experimental Protocol

This protocol is optimized for adherent mammalian cells but can be adapted for suspension cultures.

1. Cell Seeding and Culture: a. Seed cells (e.g., A549 lung carcinoma cells) in appropriate culture vessels (e.g., 10-cm dishes) at a density that will result in ~80% confluency at the time of labeling.[6] b. Culture cells in standard high-glucose DMEM supplemented with 10% FBS and necessary antibiotics until they reach the target confluency.

2. Media Preparation and Adaptation: a. Prepare custom labeling medium. This typically consists of glucose-free DMEM supplemented with 10% dialyzed FBS (to minimize unlabeled glucose), 4 mM glutamine, and the desired concentration of the ¹³C tracer (e.g., 10 mM [1,2-¹³C₂]glucose). b. Causality Check: Using dialyzed serum is critical to ensure that the primary glucose source is the labeled tracer, preventing dilution of the isotopic enrichment. c. One hour before labeling, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled glucose. Add the labeling medium to the cells and return them to the incubator. This adaptation step minimizes metabolic shock.

3. Isotopic Labeling: a. After the adaptation period, replace the medium with fresh labeling medium containing the [1,2-¹³C₂]glucose. b. Incubate the cells for a predetermined duration to approach isotopic steady state. This time varies by cell line and pathway of interest but is often between 6 to 24 hours.[6] Time-course experiments are recommended for dynamic flux analysis.

4. Metabolic Quenching and Metabolite Extraction: a. Trustworthiness Check: This step is the most critical for preserving the in vivo metabolic state. Quenching must be rapid and cold to instantly halt all enzymatic activity. b. Aspirate the labeling medium from the dish. c. Immediately wash the cell monolayer with 5 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites. d. Immediately add 1 mL of ice-cold 80% methanol (-80°C) to the plate.[6] e. Place the dish on dry ice and use a cell scraper to detach the cells into the methanol solution. f. Transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly for 30 seconds. g. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins. h. Transfer the supernatant, which contains the polar metabolites, to a new tube. Evaporate the solvent to dryness using a vacuum concentrator. The dried pellet can be stored at -80°C.

5. Sample Preparation for LC-MS Analysis: a. Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of an appropriate solvent for your chromatography method (e.g., 50:50 methanol:water). b. Vortex and centrifuge to pellet any insoluble material. c. Transfer the supernatant to an autosampler vial for analysis.

6. Data Acquisition and Analysis: a. Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system. b. Acquire data in full scan mode to capture the mass isotopologue distributions (MIDs) for metabolites of interest. c. Process the raw data using specialized software (e.g., Agilent MassHunter VistaFlux or similar platforms) to perform feature extraction, natural abundance correction, and calculation of fractional enrichment for each isotopologue.[1][10]

Conclusion: A New Level of Metabolic Insight

The use of doubly labeled ¹³C glucose tracers represents a significant methodological advancement in the field of metabolomics. By preserving carbon-bond information, these tools provide an unparalleled ability to resolve complex and convergent metabolic pathways, significantly improve the precision of flux calculations, and ultimately deliver a more accurate and reliable picture of cellular dynamics. For researchers and drug development professionals seeking to understand how cells respond to genetic modifications, disease states, or therapeutic interventions, mastering the application of doubly labeled tracers is not just an advantage—it is essential for generating high-confidence, actionable insights into the intricate workings of cellular metabolism.

References

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]

-

13C NMR metabolomics: applications at natural abundance. Analytical Chemistry. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. BMC Systems Biology. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products. National Center for Biotechnology Information. [Link]

-

13C Glucose Qualitative Flux Analysis in HepG2 cells. Agilent. [Link]

-

Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. National Center for Biotechnology Information. [Link]

-

Positional isotopic analysis of 13C-labelled glucose by mass spectrometry: applications to the study of gluconeogenesis in liver cells. PubMed. [Link]

-

13C NMR Metabolomics: Applications at Natural Abundance. National Center for Biotechnology Information. [Link]

-

13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. ACS Publications. [Link]

-

#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

-

13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. National Center for Biotechnology Information. [Link]

-

Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. [Link]

-

13C Metabolic Flux Analysis. Institute of Molecular Systems Biology, ETH Zurich. [Link]

-

Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. National Center for Biotechnology Information. [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. Vanderbilt University. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 10. vanderbilt.edu [vanderbilt.edu]

A Researcher's In-Depth Guide to 13C-Metabolic Flux Analysis Using Position-Specific Glucose Tracers

Foreword: Beyond Static Snapshots – Quantifying the Dynamic Reality of Metabolism

In the fields of biomedical research and drug development, understanding cellular metabolism has shifted from creating static parts-lists of metabolites to quantifying the dynamic, interconnected network of reaction rates, or fluxes. It is the fluxome, not the metabolome alone, that truly defines a cell's physiological state. 13C-Metabolic Flux Analysis (13C-MFA) stands as the gold standard for quantifying these in vivo fluxes, providing a functional readout of the metabolic rewiring that drives disease and therapeutic response.[1][2][3]

This guide moves beyond introductory concepts to provide a deep, technical dive into the theory, design, and execution of a steady-state 13C-MFA experiment, with a specific focus on the strategic use of position-specific glucose tracers. As researchers, our goal is not just to generate data, but to generate meaningful data. The choice of an isotopic tracer is the foundational decision that dictates the resolution and precision of the final flux map. Here, we will explore the causality behind these choices, transforming 13C-MFA from a complex technique into a powerful, rational, and reproducible tool in your research arsenal.

The Core Principle: Why Position-Specific Tracers Unlock Deeper Insights

13C-MFA involves supplying cells with a substrate, like glucose, in which the common 12C atoms are replaced with the stable heavy isotope 13C.[3] As cells metabolize this tracer, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C enrichment, known as the Mass Isotopomer Distribution (MID) or Mass Distribution Vector (MDV), is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5][6] This MID is a direct consequence of the relative activities of the metabolic pathways through which the carbon atoms have traveled.[7]

While uniformly labeled [U-13C6]glucose (where all six carbons are 13C) is a common starting point, it often provides limited resolution for discerning fluxes at key metabolic branch points. This is where position-specific tracers, such as [1,2-13C2]glucose, become indispensable.

Causality in Tracer Selection: Glycolysis vs. the Pentose Phosphate Pathway (PPP)

Consider the critical branch point at glucose-6-phosphate (G6P), which can enter either glycolysis or the oxidative PPP.

-

Using [U-13C6]glucose: Both pathways will produce fully labeled 3-carbon intermediates (pyruvate, lactate). The resulting MIDs are very similar, making it difficult to precisely calculate the split ratio between the two pathways.

-

Using [1,2-13C2]glucose: This tracer provides a distinct labeling signature for each path.

-

Glycolysis: Cleavage of the 6-carbon sugar results directly in pyruvate labeled on carbons 2 and 3 (M+2).

-

Oxidative PPP: The first carbon (C1) is lost as CO2. The remaining carbons are rearranged, leading to a scrambling of the label. This results in pyruvate that is predominantly singly labeled (M+1) or unlabeled (M+0).[4]

-

By measuring the relative abundance of M+1 versus M+2 pyruvate, we can precisely and confidently resolve the flux splitting between these two fundamental pathways. The [1,2-13C2]glucose tracer has been computationally and experimentally shown to provide the most precise estimates for fluxes in both glycolysis and the PPP.[7]

Designing a Robust 13C-MFA Experiment: A Self-Validating Workflow

A successful 13C-MFA experiment is a closed-loop system where each step is designed to ensure the integrity of the final data. The overall workflow involves careful experimental design, precise execution of the labeling experiment, and sophisticated computational analysis.

Caption: The iterative workflow of a 13C-MFA experiment.

Strategic Tracer Selection

The choice of tracer is the most critical variable in experimental design.[7] While [1,2-13C2]glucose is excellent for upper metabolism, other tracers or combinations are superior for different pathways. A powerful strategy is to perform parallel labeling experiments, for instance, using [1,2-13C2]glucose in one culture and [U-13C5]glutamine in another, to resolve fluxes throughout central carbon metabolism with high precision.[2]

| Tracer | Primary Application | Rationale |

| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Creates distinct labeling patterns for each pathway, allowing for high-resolution calculation of the G6P split ratio.[7] |

| [U-13C6]glucose | General Carbon Entry, TCA Cycle (1st turn) | Traces the full carbon backbone of glucose into downstream pathways like the TCA cycle, producing M+2 Acetyl-CoA. |

| [1-13C]glucose | Oxidative PPP | The 13C label is lost as 13CO2 only if the oxidative PPP is active, providing a clear qualitative and quantitative measure.[7] |

| [U-13C5]glutamine | TCA Cycle, Reductive Carboxylation | Excellent for resolving fluxes in the TCA cycle and identifying alternative carbon entry pathways like reductive carboxylation.[2][7] |

The Critical Importance of Steady State

Stationary 13C-MFA relies on two fundamental assumptions:

-

Metabolic Steady State: The intracellular reaction rates (fluxes) are constant. This is typically achieved by ensuring cells are in a stable growth phase (e.g., mid-log phase) where nutrient uptake and byproduct secretion rates are consistent.[3]

-

Isotopic Steady State: The 13C enrichment of intracellular metabolites has reached a stable plateau and is no longer changing over time.[2]

Expert Insight: The time required to reach isotopic steady state depends on the metabolite's pool size and its turnover rate.[2] For rapidly proliferating mammalian cells, this is often achieved within hours.[2] However, this must be validated experimentally . A common approach is to collect samples at two late time points (e.g., 18 and 24 hours post-tracer introduction) and demonstrate that the MIDs of key metabolites are unchanged.[2] Failure to confirm isotopic steady state is a primary source of error in flux calculations.

Field-Proven Protocol: From Culture to Quenching

This protocol provides a detailed methodology for a 13C-MFA experiment in adherent mammalian cells.

PART A: Cell Culture and Isotopic Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Aim for a confluency of ~50-60% at the time of tracer addition to ensure they are in the exponential growth phase.

-

Media Adaptation (Self-Validation Step): At least 24 hours before the experiment, switch cells to the experimental medium (e.g., DMEM without glucose). This medium should be identical to the labeling medium, except for the tracer itself. This prevents metabolic shifts caused by a sudden change in media composition.

-

Initiate Labeling: Remove the adaptation medium and replace it with the pre-warmed labeling medium containing the chosen position-specific 13C-glucose tracer at the desired concentration. Start a timer. This is T=0.

-

Incubation: Return cells to the incubator for the predetermined duration required to reach isotopic steady state (e.g., 24 hours, based on validation experiments).

-

Extracellular Rate Measurement (Self-Validation Step): At T=0 and at the final time point, collect an aliquot of the culture medium. Analyze it for concentrations of key nutrients (glucose, glutamine) and secreted byproducts (lactate, glutamate). These measurements provide essential constraints for the computational model.[2] Typical rates for cancer cells are 100-400 nmol/10^6 cells/h for glucose uptake and 200-700 nmol/10^6 cells/h for lactate secretion.[2]

PART B: Metabolite Quenching and Extraction

Rationale: This is the most critical hands-on step. The goal is to instantly halt all enzymatic activity to preserve the in vivo metabolic state. Incomplete quenching can lead to significant alterations in metabolite levels and labeling patterns, invalidating the experiment.

-

Prepare Quenching/Extraction Solution: Prepare a solution of 80:20 Methanol:Water (HPLC-grade) and chill it to -80°C.

-

Quench Metabolism:

-

Place the culture plate on a bed of dry ice to cool it rapidly.

-

Aspirate the culture medium completely.

-

Immediately add the ice-cold 80% methanol solution to the cells (e.g., 1 mL for a well in a 6-well plate).

-

-

Cell Lysis and Metabolite Extraction:

-

Use a cell scraper to scrape the quenched cells in the cold methanol solution.

-

Transfer the cell slurry to a pre-chilled microcentrifuge tube.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Collection:

-

Carefully transfer the supernatant, which contains the extracted polar metabolites, to a new labeled tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried pellets at -80°C until analysis by MS.

-

Data Analysis: From Raw Peaks to Biological Insight

The analytical and computational phases translate raw mass spectrometry data into a quantitative flux map.

Caption: The logical flow of computational flux estimation.

-

Mass Spectrometry Analysis: Dried metabolites are derivatized (for GC-MS) or resuspended (for LC-MS) and analyzed to measure the MIDs for dozens of central carbon metabolites.

-

Data Correction: The raw MIDs are corrected for the natural abundance of 13C (~1.1%) and other heavy isotopes that occur in both the metabolite and any derivatization agents.

-

Computational Flux Estimation: This is the core of the analysis. Software packages like INCA or 13CFLUX2 use an iterative algorithm to find the set of intracellular fluxes that best explains the experimentally measured data (both MIDs and extracellular rates).[2][8][9]

-

Inputs: The user provides the biochemical reaction network, the atom transitions for each reaction, the tracer used, and the measured MIDs and extracellular rates.

-

Process: The software simulates the MIDs that would result from an initial guess of fluxes. It then compares the simulated MIDs to the experimental MIDs and calculates the difference (the residual). The algorithm then adjusts the fluxes to minimize this residual until the best possible fit is achieved.

-

-

Statistical Validation (Trustworthiness): A statistically good fit does not guarantee a correct model. The final, critical step is to assess the quality of the flux map.

-

Goodness-of-Fit: A chi-squared test is used to determine if the model adequately describes the data. A poor fit may indicate an incomplete or incorrect metabolic network model.[3]

-

Confidence Intervals: The software calculates confidence intervals (e.g., 95% C.I.) for each estimated flux. Wide confidence intervals indicate that a particular flux is not well resolved by the experimental data, highlighting the need for a different or additional tracer experiment.

-

Conclusion: A Dynamic Tool for a Dynamic System

13C-MFA using position-specific tracers is a rigorous, quantitative technique that provides unparalleled insight into the functional operation of metabolic networks. It moves beyond simply identifying which pathways are active to quantify how active they are, revealing the subtle and dramatic shifts in cellular physiology that underpin health and disease. By understanding the causal logic behind tracer selection, adhering to self-validating experimental protocols, and performing rigorous statistical analysis, researchers can harness the full power of 13C-MFA to drive discovery and innovation in drug development and biomedical science.

References

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

-

Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Wittmann, C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]

-

Crown, S. B., Ahn, W. S., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology, 6(1), 43. [Link]

-

Leighty, R. W., & Antoniewicz, M. R. (2013). High-resolution 13C metabolic flux analysis. Nature Protocols, 8(10), 1933-1947. [Link]

-

Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 154(4), 211-219. [Link]

-

Nöh, K., Grönke, K., & Wiechert, W. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics, 29(21), 2803-2804. [Link]

-

NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

-

Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]

-

Wiechert, W., & de Graaf, A. A. (1997). Bidirectional reaction steps in metabolic networks: I. Modeling and simulation of carbon isotope labeling experiments. Biotechnology and Bioengineering, 55(1), 101-117. [Link]

-

Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334-1336. [Link]

Sources

- 1. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. docs.nrel.gov [docs.nrel.gov]

Methodological & Application

Application Note: Deciphering Central Carbon Metabolism with a Dual [1,2-¹³C₂]glucose and [5,6-¹³C₂]glucose Tracer Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a cornerstone of numerous physiological and pathological states, including cancer, neurodegenerative diseases, and immune cell activation. Understanding the intricate network of metabolic fluxes is therefore critical for identifying novel therapeutic targets and diagnostic biomarkers. Stable isotope tracing, coupled with mass spectrometry or NMR, offers a powerful lens to visualize these dynamic processes. This application note details a sophisticated dual-tracer methodology utilizing [1,2-¹³C₂]glucose and [5,6-¹³C₂]glucose to provide a high-resolution map of central carbon metabolism. We will delve into the theoretical underpinnings of this approach, provide detailed experimental protocols, and offer guidance on data interpretation, enabling researchers to confidently implement this powerful technique.

Introduction: The Rationale for a Dual-Tracer Approach

While uniformly labeled [U-¹³C₆]glucose is a common choice for metabolic tracing, strategically positioned labels can offer more precise insights into specific pathways. The dual-tracer strategy with [1,2-¹³C₂]glucose and [5,6-¹³C₂]glucose is designed to meticulously dissect the interconnected pathways of glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.

-

[1,2-¹³C₂]glucose: This tracer is exceptionally informative for quantifying the flux through the oxidative PPP.[1][2][3] The initial decarboxylation step of the PPP removes the C1 carbon of glucose. Consequently, the labeling pattern of downstream metabolites, such as triose phosphates and lactate, will differ depending on whether they were generated through glycolysis or the PPP.

-

[5,6-¹³C₂]glucose: This tracer provides a clear view of glycolytic flux without the confounding influence of carbon shuffling in the non-oxidative PPP.[4] The C5 and C6 carbons are retained through the PPP and glycolysis, but their distinct labeling pattern in downstream metabolites like pyruvate and lactate helps to resolve fluxes in lower glycolysis and the TCA cycle.

By employing these two tracers in parallel experiments, researchers can construct a more robust and constrained model of central carbon metabolism, leading to more accurate flux estimations.

Experimental Design and Workflow

A successful dual-tracer study requires careful planning and execution. The following sections provide a comprehensive workflow for both in vitro and in vivo studies.

Workflow Overview

The general workflow for a dual-tracer study is as follows:

Caption: Overview of the dual-tracer experimental workflow.

Materials and Reagents

| Material/Reagent | Supplier Example | Catalog Number Example |

| [1,2-¹³C₂]-D-Glucose | Cambridge Isotope Laboratories, Inc. | CLM-4672 |

| [5,6-¹³C₂]-D-Glucose | Sigma-Aldrich | 783349 |

| Glucose-Free DMEM | Thermo Fisher Scientific | 11966025 |

| Dialyzed FBS | Thermo Fisher Scientific | 26400044 |

| LC-MS/MS System | Agilent, Sciex, Thermo Fisher, Waters | Varies |

| NMR Spectrometer | Bruker, JEOL | Varies |

Detailed Experimental Protocols

Objective: To quantify metabolic fluxes in cultured cells using [1,2-¹³C₂]glucose and [5,6-¹³C₂]glucose.

Procedure:

-

Cell Culture:

-

Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

One day prior to the experiment, replace the growth medium with fresh medium to ensure consistent nutrient availability.

-

-

Preparation of Labeled Media:

-

Prepare two sets of glucose-free DMEM supplemented with 10% dialyzed FBS and other necessary components (e.g., glutamine, penicillin-streptomycin).

-

To one set, add [1,2-¹³C₂]glucose to a final concentration of 10 mM.

-

To the other set, add [5,6-¹³C₂]glucose to a final concentration of 10 mM.

-

Pre-warm the labeled media to 37°C in a cell culture incubator.

-

-

Tracer Administration:

-

Aspirate the growth medium from the cells and wash once with pre-warmed PBS.

-

Add the appropriate volume of pre-warmed labeled medium to each well.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the approach to isotopic steady-state.[5]

-

-

Metabolic Quenching and Metabolite Extraction:

-

At each time point, rapidly aspirate the labeled medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add ice-cold 80% methanol to quench all enzymatic activity.

-

Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

Objective: To prepare extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Procedure:

-

Reconstitution:

-

Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% acetonitrile in water.

-

Vortex and centrifuge to pellet any insoluble material.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to autosampler vials.

-

Inject the samples onto an LC-MS/MS system equipped with a suitable column for polar metabolite analysis (e.g., a HILIC column).

-

Acquire data in negative ion mode to detect key glycolytic and TCA cycle intermediates.

-

Use a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio (m/z) and intensity of all isotopologues for each metabolite.[6][7]

-

Data Interpretation: From Raw Data to Metabolic Fluxes

The heart of a stable isotope tracing study lies in the interpretation of the mass isotopomer distribution (MID) data. The MID represents the fractional abundance of each isotopologue of a given metabolite.

Labeling Patterns in Central Carbon Metabolism

The following diagram illustrates the expected labeling patterns of key metabolites when using [1,2-¹³C₂]glucose.

Caption: Fate of ¹³C atoms from [1,2-¹³C₂]glucose in glycolysis and PPP.

With [1,2-¹³C₂]glucose, glycolytic intermediates will be M+2 labeled. However, entry into the oxidative PPP results in the loss of the C1 carbon as ¹³CO₂, leading to M+1 labeled pentose phosphates. These can then re-enter glycolysis as M+1 labeled fructose-6-phosphate and glyceraldehyde-3-phosphate.

Conversely, [5,6-¹³C₂]glucose will produce M+2 labeled glycolytic intermediates and TCA cycle metabolites, providing a clearer measure of the flux through these pathways without the complexity of PPP-mediated carbon rearrangements.

Data Analysis Pipeline

-

Raw Data Processing: Use software such as XCMS or vendor-specific software to perform peak picking, retention time alignment, and integration.

-

Natural Abundance Correction: The raw MID data must be corrected for the natural abundance of ¹³C and other heavy isotopes.[8] Several algorithms and software packages are available for this purpose.

-

Mass Isotopomer Distribution Analysis (MIDA): Analyze the corrected MIDs of key metabolites to determine the relative contributions of different pathways. For example, the ratio of M+1 to M+2 lactate can be used to estimate the relative flux through the PPP versus glycolysis when using [1,2-¹³C₂]glucose.

-

Metabolic Flux Analysis (MFA): For a quantitative assessment of absolute fluxes, the corrected MID data can be used as input for MFA software such as INCA or Metran.[9][10] These tools use computational models of metabolic networks to estimate flux values that best fit the experimental data.

Applications in Research and Drug Development

This dual-tracer methodology can be applied to a wide range of research areas:

-

Oncology: To identify metabolic vulnerabilities in cancer cells that can be targeted with novel therapeutics.[6]

-

Immunology: To understand the metabolic reprogramming that fuels immune cell activation and function.[11]

-

Neuroscience: To investigate alterations in brain energy metabolism in neurodegenerative diseases.

-

Drug Development: To assess the on-target and off-target metabolic effects of drug candidates.

Conclusion

The dual-tracer approach using [1,2-¹³C₂]glucose and [5,6-¹³C₂]glucose provides a robust and nuanced view of central carbon metabolism. By carefully designing and executing these experiments and applying rigorous data analysis, researchers can gain unprecedented insights into the metabolic wiring of biological systems. This powerful technique is an invaluable tool for advancing our understanding of health and disease and for the development of next-generation therapies.

References

- Power. (2026). Glucose Metabolism Tracer for Metabolism.

- García-Martínez, I., et al. (2023).

- ResearchGate. (n.d.). Two alternative 13 C-glucose-tracing strategies for analysis of....

- Hoy, A. J., et al. (n.d.). Dual Tracer Test to Measure Tissue-Specific Insulin Action in Individual Mice Identifies In Vivo Insulin Resistance Without Fasting Hyperinsulinemia. PubMed Central.

- Pietzke, M., et al. (n.d.). Metabolic profiling by 13C-NMR spectroscopy: [1,2-¹³C₂]glucose reveals a heterogeneous metabolism in human leukemia T cells. PubMed.

- Leonova, K. I., & Scott, D. A. (2017). Using [U-¹³C₆]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts. PubMed.

- ResearchGate. (n.d.). [1,2-¹³C₂]- and [5,6-¹³C₂]-glucose reveal fluxes through different....

- Li, Y., et al. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PubMed Central.

- National Institutes of Health (NIH). (2024). Assessment of Tissue-Specific Glucose Uptake: Teaching an Old 2-DOG New Tricks.

- JoVE. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing.

- Semantic Scholar. (n.d.). 13C isotope-labeled metabolomes allowing for improved compound annotation and relative quantification in liquid chromatography-mass spectrometry-based metabolomic research.

- Lorkiewicz, P. K., & Higashi, R. M. (n.d.). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central.

- Rodrigues, P., et al. (n.d.). Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions. PubMed Central.

- Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis.

- Sigma-Aldrich. (n.d.). Stable Isotope Labeled D-Glucose for Metabolic Research Labeled Water for Energy Expenditure Studies.

- Buescher, J. M., et al. (n.d.).

- National Institutes of Health (NIH). (n.d.). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown.

- Fan, T. (n.d.). Stable Isotope Tracer in Adhered Cells Experimental Protocol. University of Kentucky.

- Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central.

- bioRxiv. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer.

- National Institutes of Health (NIH). (n.d.). Assessing the Pentose Phosphate Pathway Using [2, 3-¹³C₂]glucose.

- PubMed Central. (n.d.). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos.

- Creative Proteomics. (n.d.). 13C-labeled glucose for 13C-MFA.

- MDPI. (n.d.). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis.

- Kim, J. K. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism.

- Vanderbilt University. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells.

- ResearchGate. (n.d.). Assessing the pentose phosphate pathway using [2, 3‐ ¹³C₂]glucose.

- Frontiers. (n.d.). An overview of methods using 13C for improved compound identification in metabolomics and natural products.

- Journal of Endocrinology. (n.d.). In vivo techniques for assessment of insulin sensitivity and glucose metabolism in.

- Benchchem. (n.d.). 13C2 vs. [1,2-¹³C₂]glucose for Metabolic Tracing.

- 13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments.

- NPTEL - Indian Institutes of Technology. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology.

- ResearchGate. (n.d.). 4 Extracellular [1,2-¹³C₂]-D-glucose tracer substrate entry and its....

- ResearchGate. (n.d.). Dual Tracer Test to Measure Tissue-Specific Insulin Action in Individual Mice Identifies In Vivo Insulin Resistance Without Fasting Hyperinsulinemia | Request PDF.

- MDPI. (1989). In Vivo Metabolism of [1,6-¹³C₂]Glucose Reveals Distinct Neuroenergetic Functionality between Mouse Hippocampus and Hypothalamus.

Sources

- 1. Glucose Metabolism Tracer for Metabolism · Recruiting Participants for Clinical Trial 2026 | Power | Power [withpower.com]

- 2. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using [U-13C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 11. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

calculating pentose cycle activity using C5/C6 glucose ratios

Application Note: Quantitative Assessment of Pentose Cycle Activity via Radiorespirometric C1/C6 Glucose Ratios

Executive Summary

The Pentose Phosphate Pathway (PPP), or Pentose Cycle (PC), is a critical metabolic shunt parallel to glycolysis.[1][2] It is the primary source of cytosolic NADPH (essential for redox homeostasis and lipid biosynthesis) and ribose-5-phosphate (nucleotide synthesis).[2] In oncology and metabolic disease research, quantifying the flux through the oxidative branch of the PPP is vital, as upregulated PPP is a hallmark of the Warburg effect and cellular proliferation.

This Application Note details the "Gold Standard" radiorespirometric method for calculating PC activity. By utilizing the differential decarboxylation of

Theoretical Framework: The C1/C6 Ratio

To measure PPP flux, one must exploit the specific fate of individual carbon atoms in the glucose molecule.[1]

-

The Oxidative Branch (PPP): The enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH) and subsequent 6-Phosphogluconate Dehydrogenase (6PGDH) selectively remove Carbon-1 (C1) of glucose as

.[1] -

Glycolysis & TCA Cycle: Glycolysis cleaves glucose (C6) into two pyruvate molecules (C3). During this process, C1 and C6 become the methyl carbons of pyruvate. These carbons are eventually released as

only after entering the Tricarboxylic Acid (TCA) cycle.

The Logic:

-

derived from

-

derived from

-

Therefore, the difference between the two yields isolates the PPP activity.

Pathway Visualization

Figure 1: Differential fate of glucose carbons.[3] Note that the PPP selectively releases C1, whereas the TCA cycle releases both C1 and C6.

Experimental Protocol: Radiorespirometry

Objective: To capture and quantify

Reagents & Equipment

-

Tracers:

-

D-

-Glucose (Specific Activity: >50 mCi/mmol). -

D-

-Glucose (Specific Activity: >50 mCi/mmol).

-

-

Media: Krebs-Ringer Bicarbonate Buffer (KRB) or cell-specific media (glucose-free, supplemented with defined cold glucose).

-

Trapping Agent: Hyamine Hydroxide 10X or Phenylethylamine (CO2 absorber).

-

Acidification: 60% Perchloric Acid (PCA) or 5N H2SO4.

-

Vessels: 25mL Erlenmeyer flasks with center wells (Kontes glass) and rubber stoppers equipped with hanging buckets (if center wells unavailable).

-

Filter Paper: Whatman No. 1 strips (folded accordion-style).

Step-by-Step Workflow

Step 1: Pre-Incubation Preparation

-

Prepare two sets of flasks (triplicates recommended):

-

Ensure final glucose concentration is physiological (e.g., 5.5 mM) by mixing "cold" glucose with the tracer. Target ~0.5 - 1.0

of activity per flask. -

Place a folded strip of filter paper into the center well (or hanging bucket).

Step 2: Cell Seeding & Incubation

-

Resuspend cells (approx.

cells/mL) in the reaction buffer. -

Add cell suspension to the main compartment of the flask. Do not wet the center well.

-

Seal flasks immediately with rubber stoppers.

-

Incubate in a shaking water bath (

, 60-80 RPM) for 60–120 minutes.-

Note: The time must be linear for glucose oxidation; validate linearity for your specific cell type.

-

Step 3: Termination & CO2 Trapping

-

Inject Trapping Agent: Using a syringe with a long needle, inject 200-300

of Hyamine Hydroxide onto the filter paper in the center well. Do not drip into the media. -

Acidify: Inject 200-500

of 60% PCA through the rubber stopper directly into the cell suspension (main compartment). -

Passive Diffusion: Incubate flasks at room temperature (shaking) for an additional 60 minutes to allow complete absorption of

by the alkaline filter paper.

Step 4: Scintillation Counting

-

Open flasks in a fume hood.

-

Remove the filter paper (and center well cup if removable) and place into a scintillation vial.

-

Add scintillation cocktail (e.g., EcoScint).

-

Count on a Liquid Scintillation Counter (LSC) for 5-10 minutes per sample.

-

Blank Control: Run flasks with media + tracer (no cells) to determine background.

Data Analysis & Calculations

This section describes how to convert Raw CPM (Counts Per Minute) into the "Specific Yield" and calculate the Pentose Cycle activity using the Katz and Wood method.

Calculating Specific Yield (G)

Raw CPM must be normalized to the amount of glucose utilized to allow comparison.

However, for most relative flux comparisons where glucose uptake is identical between conditions, you can simplify to the Percentage of Total Radioactivity Recovered :

The Katz and Wood Formula

The simple ratio (

-

Numerator (

): Represents the "excess" -

Denominator (

): A correction factor. Since some glucose carbons are randomized via triose phosphate recycling, this term normalizes the yield to total glucose utilization.

Calculation Workflow Diagram

Figure 2: Computational workflow for determining Pentose Cycle activity from raw scintillation data.

Interpretation & Troubleshooting

Data Interpretation Table

| Metric | Value Range | Interpretation |

| C1/C6 Ratio | Low PPP Activity. Glucose oxidation is dominated by the TCA cycle (e.g., resting muscle). | |

| C1/C6 Ratio | Active PPP. Significant flux through oxidative branch (e.g., adipose tissue, proliferating cancer cells). | |

| C1/C6 Ratio | Experimental Error. Physically impossible for TCA to burn C6 without burning C1. Check for tracer purity or labeling errors. | |

| % PC (Katz) | 5% - 30% | Typical range for metabolically active tissues (liver, activated immune cells). |

Self-Validating Checks (Trustworthiness)

-

The "Zero" Control: Always include a "killed cell" or media-only control. If these flasks capture counts, your acidification step may be aerosolizing radioactive glucose onto the filter paper, or the tracer is contaminated with volatile impurities.

-

Lactate Correction: In highly glycolytic cells (Warburg effect), much of the glucose becomes lactate, not

. If -

Tracer Purity: Ensure tracers are

radiochemically pure. A small amount of

References

-

Katz, J., & Wood, H. G. (1960). The use of glucose-C14 for the evaluation of the pathways of glucose metabolism. Journal of Biological Chemistry, 235, 2165–2177. Link

-